molecular formula C19H23N B1281721 2-Benzyl-1,1,3,3-tetramethylisoindoline CAS No. 82894-83-5

2-Benzyl-1,1,3,3-tetramethylisoindoline

Cat. No.: B1281721
CAS No.: 82894-83-5
M. Wt: 265.4 g/mol
InChI Key: PXORNCDWOHJSJD-UHFFFAOYSA-N
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Description

2-Benzyl-1,1,3,3-tetramethylisoindoline is a heterocyclic compound with the molecular formula C19H23N. It is characterized by a benzyl group attached to a tetramethylisoindoline core. This compound is primarily used in research settings and is known for its stability and unique chemical properties.

Scientific Research Applications

2-Benzyl-1,1,3,3-tetramethylisoindoline has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of stable nitroxide radicals, which are important in studying radical chemistry and as spin labels in electron paramagnetic resonance (EPR) spectroscopy.

    Biology: Employed in the study of oxidative stress and as a probe for detecting reactive oxygen species (ROS).

    Medicine: Investigated for its potential antioxidant properties and its role in mitigating oxidative damage in biological systems.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline typically involves the reaction of benzylamine with 1,1,3,3-tetramethylisoindolin-2-yloxyl. One common method includes dissolving benzylamine in acetic acid (AcOH) and adding 10% palladium on carbon (Pd/C) as a catalyst. The reaction mixture is then placed in a high-pressure reactor, charged with hydrogen gas (H2), and stirred at room temperature for several hours. The resulting product is filtered, neutralized, and extracted to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,1,3,3-tetramethylisoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroxides, which are stable free radicals.

    Reduction: Reduction reactions can convert the nitroxide form back to the parent amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as bromine (Br2) in carbon tetrachloride (CCl4) are used for oxidative debenzylation.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Various electrophiles can be used to introduce different substituents on the benzyl group.

Major Products

    Oxidation: Produces nitroxides like 2-bromo-1,1,3,3-tetramethylisoindoline.

    Reduction: Yields the parent amine, this compound.

    Substitution: Results in various substituted isoindolines depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Benzyl-1,1,3,3-tetramethylisoindoline primarily involves its ability to form stable nitroxide radicals. These radicals can scavenge reactive oxygen species, thereby reducing oxidative stress. The compound interacts with molecular targets such as metalloporphyrins and other redox-active species, modulating their activity and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethylisoindolin-2-yloxyl: A closely related nitroxide radical with similar stability and reactivity.

    2-Bromo-1,1,3,3-tetramethylisoindoline: A brominated derivative used in further functionalization reactions.

    5,6-Dibromo-1,1,3,3-tetramethylisoindoline: Another brominated variant with unique reactivity.

Uniqueness

2-Benzyl-1,1,3,3-tetramethylisoindoline is unique due to its benzyl group, which provides additional sites for chemical modification and enhances its stability compared to other isoindoline derivatives. This makes it a valuable compound for various research applications and synthetic pathways .

Properties

IUPAC Name

2-benzyl-1,1,3,3-tetramethylisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N/c1-18(2)16-12-8-9-13-17(16)19(3,4)20(18)14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXORNCDWOHJSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(N1CC3=CC=CC=C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513093
Record name 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82894-83-5
Record name 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The synthesis set up by Rizzardo and coworkers is of the greatest practical interest, and comprises the synthesis of N-benzylpthalimide from benzyl bromide and potassium phthalimide, followed by its alkylation with a Grignard reagent. In the synthesis of 1,1,3,3-tetramethylisoindoline, for example, the Grignard reagent was prepared starting from methyl iodide and magnesium using, as solvents, ethyl ether and toluene (in succession): after 4 hours at reflux, N-benzyl-1,1,3,3-tetramethylisoindoline is obtained (37% yield), which is then treated with hydrogen (4 atmospheres; room temperature) in glacial acetic acid and in the presence of palladium-based catalysts (5% on coal). After 3 hours of reaction, 1,1,3,3-tetramethylisoindoline is obtained (II, R═CH3) with a yield of 96% (P. G. Griffiths, G. Moad, E. Rizzardo, D. H. Solomon, “Australian Journal of Chemistry” 1983, 36, 397).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 2-Benzyl-1,1,3,3-tetramethylisoindoline in chemical synthesis?

A1: this compound serves as a versatile precursor for synthesizing functionalized tetraalkylisoindoline nitroxides (also known as aminoxyls) [, ]. These nitroxides are stable free radicals with applications in various fields, including materials science and chemical biology.

Q2: Can you describe a specific reaction pathway using this compound to obtain a functionalized nitroxide?

A2: One method involves treating this compound with bromine (Br2) in the presence of aluminum chloride (AlCl3) in carbon tetrachloride (CCl4) []. This reaction leads to the bromination of the isoindoline ring, producing compounds like 2,5-dibromo-1,1,3,3-tetramethylisoindoline and 2,5,6-tribromo-1,1,3,3-tetramethylisoindoline. Subsequent treatment with hydrogen peroxide (H2O2) and tungsten catalyst generates the corresponding brominated nitroxides, such as 5-bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl and 5,6-dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl.

Q3: What interesting properties have been observed in the synthesized brominated nitroxides derived from this compound?

A3: Research has shown that the brominated nitroxides, specifically 5,6-dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl, exhibit strong antiferromagnetic interradical spin coupling as revealed by SQUID magnetic susceptibility measurements []. This property makes them interesting candidates for applications in molecular magnetism and materials science. Additionally, single-crystal X-ray studies have provided insights into their molecular packing arrangements, further aiding in understanding their structure-property relationships.

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